6-Methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Historical Development and Discovery of thecymitquimica.comsigmaaldrich.comorganic-chemistry.orgTriazolo[1,5-a]pyridine Scaffold
The cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold is a fused bicyclic heterocycle that has garnered considerable interest over the decades due to its prevalence in biologically active molecules. Its development is not tied to a single discovery but rather an evolution of synthetic methodologies aimed at creating functionalized heterocyclic systems.
Initial synthetic routes often involved the cyclization of substituted aminopyridines. One established method prepares cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridines from 2-aminopyridines through the cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride (B1165640) under mild conditions. organic-chemistry.org More recent advancements have focused on efficiency and environmental considerations, utilizing metal-catalyzed reactions or metal-free oxidative N-N bond formation. organic-chemistry.org
Key synthetic strategies that have contributed to the accessibility of this scaffold include:
Copper-catalyzed oxidative coupling: This method allows for the sequential formation of N-C and N-N bonds from readily available starting materials. organic-chemistry.org
PIFA-mediated intramolecular annulation: N-(pyridin-2-yl)benzimidamides can be converted to the target scaffold in high yields and short reaction times. organic-chemistry.org
Iodine/Potassium Iodide-mediated synthesis: This approach provides an environmentally benign route from N-aryl amidines. organic-chemistry.org
Chloramine-T promotion: A convenient, metal-free synthesis from N-arylamidines has been developed, noted for its mild conditions. organic-chemistry.org
The discovery of the cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine core's utility was significantly advanced in the field of medicinal chemistry. For instance, researchers designing inverse agonists for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a target for autoimmune diseases, identified the cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine ring as a key structural motif. nih.govresearchgate.net In these studies, it was found that replacing a different heterocyclic core with the cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold maintained or improved inhibitory activity, demonstrating its value as a privileged structure in drug design. nih.gov
Structural Elucidation and Nomenclature Conventions for 6-Methyl-cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine
The structure of 6-Methyl- cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine is defined by a pyridine (B92270) ring fused with a 1,2,4-triazole (B32235) ring. The fusion occurs between the nitrogen at position 1 and the carbon at position 2 of the pyridine ring, creating a bridgehead nitrogen atom.
Nomenclature: The systematic name, 6-Methyl- cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine, is derived according to IUPAC conventions for fused ring systems.
cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo: This indicates the five-membered triazole ring containing nitrogen atoms at positions 1, 2, and 4.
[1,5-a]: This describes the fusion. The '1,5' indicates that the fusion is between the N-1 and C-5 atoms of the triazole component. The 'a' refers to the bond between atoms 1 and 2 of the parent pyridine ring.
pyridine: This is the parent six-membered heterocyclic ring.
6-Methyl-: This specifies that a methyl group (CH₃) is substituted at position 6 of the fused bicyclic system.
The chemical and physical properties of 6-Methyl- cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine are summarized in the table below.
| Property | Value |
| CAS Number | 4931-24-2 |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | 6-methyl cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine |
| InChI Key | NCRHHMSPXYGMIR-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity | Typically ≥98% |
| Data sourced from multiple chemical suppliers. cymitquimica.comsigmaaldrich.com |
Significance of Bridged Nitrogen Heterocycles in Contemporary Chemical Research
Bridged nitrogen heterocycles, also known as ring-junction nitrogen heterocycles, are a class of compounds that feature prominently in natural products, pharmaceuticals, and materials science. rsc.orgnih.gov Their rigid, three-dimensional structures often lead to enhanced binding affinity and selectivity for biological targets compared to their planar counterparts.
The prevalence of nitrogen-containing heterocycles in pharmaceuticals is well-documented, with reports indicating that approximately 60% of unique small-molecule drugs approved by the FDA contain at least one nitrogen heterocycle. nih.govrsc.org This significance is attributed to several factors:
Structural Mimicry: Nitrogen heterocycles can mimic the structures of endogenous molecules and natural products, allowing them to interact with biological systems. openmedicinalchemistryjournal.com
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong interactions with biological targets like proteins and DNA. nih.govrsc.org
Physicochemical Properties: The inclusion of nitrogen atoms modifies the electronic properties, solubility, and metabolic stability of a molecule, which are critical parameters in drug design. openmedicinalchemistryjournal.com
In synthetic chemistry, the creation of these complex scaffolds has driven the development of novel catalytic methods, particularly those involving transition metal-catalyzed C-H activation, which provides an atom-economical pathway to these valuable structures. rsc.org The applications of nitrogen heterocycles extend beyond medicine into materials science, where they are used in the synthesis of polymers, dyes, and organic conductors. openmedicinalchemistryjournal.comnumberanalytics.com
Comparative Analysis with Related Aza-Indolizine Systems (e.g., Pyrimidine (B1678525) Analogues)
The cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold belongs to the broader family of aza-indolizines. A closely related and informative analogue for comparison is the cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine system, where the fused six-membered ring is a pyrimidine instead of a pyridine.
Both scaffolds are 10-π electron aromatic systems and are considered bioisosteres of purines, a feature that has been widely exploited in drug discovery. nih.govescholarship.org However, the replacement of a carbon-hydrogen (CH) group in the pyridine ring with a nitrogen atom to form the pyrimidine ring introduces significant changes in the electronic properties and chemical reactivity of the scaffold.
| Feature | cymitquimica.comsigmaaldrich.comorganic-chemistry.orgTriazolo[1,5-a]pyridine | cymitquimica.comsigmaaldrich.comorganic-chemistry.orgTriazolo[1,5-a]pyrimidine |
| Core Structure | Fused pyridine and 1,2,4-triazole rings | Fused pyrimidine and 1,2,4-triazole rings |
| Nitrogen Count | 3 | 4 |
| Electronic Nature | Electron-deficient six-membered ring | More electron-deficient six-membered ring due to the additional nitrogen |
| Key Applications | RORγt inverse agonists, potential antimalarials. nih.govnih.gov | Antibacterial agents, anticancer agents, antivirals, kinase inhibitors. nih.govnih.govacs.orgacs.org |
| Bioisosterism | Investigated as a purine (B94841) surrogate. nih.gov | Widely used as a purine surrogate and bioisostere for other functional groups. nih.govescholarship.org |
The cymitquimica.comsigmaaldrich.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine scaffold has been extensively studied and features in a wide array of medicinal chemistry programs. nih.govescholarship.orgresearchgate.net For example, derivatives have been developed as potent antibacterial agents against Enterococcus faecium through a Biginelli-like heterocyclization reaction. nih.govacs.org Other derivatives have shown unique mechanisms of tubulin inhibition in anticancer research. acs.org
While both systems are versatile, the additional nitrogen atom in the pyrimidine analogue generally imparts greater electron deficiency, which can be leveraged for different types of molecular interactions and can influence the metabolic profile of drug candidates. The choice between these two scaffolds in a drug design program depends on the specific requirements of the biological target and the desired physicochemical properties of the final compound.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-7-8-5-9-10(7)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRHHMSPXYGMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=N2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964208 | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-24-2 | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methyl 1 2 3 Triazolo 1,5 a Pyridine and Its Derivatives
Classical Cyclization and Annulation Strategies
Traditional approaches to the synthesis of the organic-chemistry.orgorganic-chemistry.orgthieme-connect.comtriazolo[1,5-a]pyridine core often rely on the construction of the triazole ring onto a pre-existing pyridine (B92270) structure or the cyclization of acyclic precursors.
Reactions Involving Aminotriazole Precursors with Bifunctional Synthons
The construction of the fused pyridine ring onto an aminotriazole core represents a viable synthetic strategy. This approach typically involves the reaction of a substituted 3-amino-1,2,4-triazole with a bifunctional synthon that can undergo cyclocondensation to form the six-membered pyridine ring. These synthons often include α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds, which react with the aminotriazole to build the desired heterocyclic framework. The versatility of this method allows for the introduction of various substituents onto the pyridine ring, depending on the nature of the bifunctional partner used in the cyclization.
Approaches Utilizing Pyridine Derivatives as Starting Materials
A more common classical approach involves the use of readily available pyridine derivatives as the foundational starting material. A key intermediate in many of these syntheses is 2-hydrazinopyridine, which can be acylated and subsequently cyclized under various conditions to yield the triazolopyridine ring system. researchgate.net For instance, the reaction of 2-hydrazinopyridines with orthoesters can lead to the formation of the corresponding organic-chemistry.orgorganic-chemistry.orgthieme-connect.comtriazolo[4,3-a]pyridines, which can sometimes rearrange to the [1,5-a] isomer under thermal or acidic conditions. mdpi.com Another strategy involves the reaction of 2-chloropyridines with hydrazides, followed by cyclization. acs.orgorganic-chemistry.org
A summary of representative classical syntheses starting from pyridine derivatives is presented below:
| Starting Material | Reagent(s) | Product | Ref. |
| 2-Hydrazinopyridine | Carboxylic acids, POCl₃ | 3-Substituted- organic-chemistry.orgorganic-chemistry.orgthieme-connect.comtriazolo[4,3-a]pyridines | google.com |
| 2-Chloropyridine | Hydrazides, then dehydration | organic-chemistry.orgorganic-chemistry.orgthieme-connect.comTriazolo[4,3-a]pyridines | acs.orgorganic-chemistry.org |
| Acylated 2-hydrazinopyridines | Mitsunobu reagent (DEAD, PPh₃) | organic-chemistry.orgorganic-chemistry.orgthieme-connect.comTriazolo[4,3-a]pyridines | researchgate.net |
Cyclization of N-(Pyridin-2-yl)formamidoximes
The cyclization of N-(pyrid-2-yl)formamidoximes is a specific and effective method for the preparation of organic-chemistry.orgorganic-chemistry.orgthieme-connect.comtriazolo[1,5-a]pyridines. This reaction proceeds under mild conditions using trifluoroacetic anhydride (B1165640), leading to good yields of the desired products. organic-chemistry.orgresearchgate.net This method is advantageous as it allows for the synthesis of triazoles that are unsubstituted at the 2-position of the triazolopyridine ring system. researchgate.net
Modern and Sustainable Synthetic Advancements
Recent research has focused on the development of more efficient, sustainable, and versatile methods for the synthesis of organic-chemistry.orgorganic-chemistry.orgthieme-connect.comtriazolo[1,5-a]pyridines. These modern approaches often utilize transition-metal catalysis or metal-free oxidative cyclizations to achieve the desired transformations with greater atom economy and milder reaction conditions.
Transition-Metal-Catalyzed Cyclizations and Oxidative Couplings (e.g., Cu, Pd)
Transition metals, particularly copper and palladium, have emerged as powerful catalysts for the synthesis of organic-chemistry.orgorganic-chemistry.orgthieme-connect.comtriazolo[1,5-a]pyridines.
Copper-Catalyzed Reactions:
Copper catalysis has been widely employed for the synthesis of this heterocyclic system. One notable method involves the copper-catalyzed reaction of 2-aminopyridines with nitriles, proceeding through a consecutive addition and oxidative cyclization pathway. nih.govmdpi.comresearchgate.net This reaction can be performed under an atmosphere of air, highlighting its practicality and operational simplicity. organic-chemistry.orgresearchgate.net The use of inexpensive and readily available starting materials and catalysts makes this a highly attractive approach. researchgate.net Mechanochemical methods utilizing copper acetate (B1210297) have also been developed for the [3+2] cycloaddition of azinium-N-imines with nitriles, offering a solvent-free synthetic route. mdpi.comresearchgate.net
Palladium-Catalyzed Reactions:
Palladium catalysis has proven effective in the synthesis of the isomeric organic-chemistry.orgorganic-chemistry.orgthieme-connect.comtriazolo[4,3-a]pyridine system. An efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, which is followed by dehydration to yield the final product. acs.orgorganic-chemistry.org This methodology has been exemplified in the synthesis of a variety of analogues with diverse substituents at the 3-position. acs.org
A selection of transition-metal-catalyzed syntheses is highlighted in the following table:
| Catalyst | Starting Materials | Key Transformation | Product | Ref. |
| CuBr | 2-Aminopyridine, Nitrile | Consecutive addition-oxidative cyclization | organic-chemistry.orgorganic-chemistry.orgthieme-connect.comTriazolo[1,5-a]pyridines | nih.govmdpi.com |
| Copper Acetate | Azinium-N-imines, Nitriles | Mechanochemical [3+2] cycloaddition | organic-chemistry.orgorganic-chemistry.orgthieme-connect.comTriazolo[1,5-a]pyridines | mdpi.comresearchgate.net |
| Palladium Catalyst | 2-Chloropyridine, Hydrazides | Chemoselective monoarylation and dehydration | organic-chemistry.orgorganic-chemistry.orgthieme-connect.comTriazolo[4,3-a]pyridines | acs.orgorganic-chemistry.org |
Metal-Free Oxidative N-N Bond Formation (e.g., PIFA, I₂/KI, Chloramine-T Mediated)
In a move towards more sustainable and environmentally benign synthetic protocols, several metal-free oxidative N-N bond formation strategies have been developed. These methods often employ hypervalent iodine reagents or other common oxidants to facilitate the key cyclization step.
Phenyliodine bis(trifluoroacetate) (PIFA) Mediated Synthesis:
A significant advancement in the metal-free synthesis of organic-chemistry.orgorganic-chemistry.orgthieme-connect.comtriazolo[1,5-a]pyridines involves the use of phenyliodine bis(trifluoroacetate) (PIFA). organic-chemistry.orgresearchgate.net This method utilizes N-(pyridin-2-yl)benzimidamides as substrates, which undergo a PIFA-mediated intramolecular annulation through a direct oxidative N-N bond formation. organic-chemistry.orgresearchgate.net The reaction is characterized by its short reaction times, high yields, and broad substrate scope, tolerating both electron-rich and electron-deficient substituents. organic-chemistry.orgthieme-connect.com The mechanism is believed to involve the formation of an intermediate, followed by intramolecular nucleophilic attack and rearomatization. organic-chemistry.org
Iodine/Potassium Iodide (I₂/KI) Mediated Synthesis:
An environmentally friendly approach utilizes an I₂/KI-mediated oxidative N-N bond formation. organic-chemistry.org This method allows for the efficient and scalable synthesis of various organic-chemistry.orgorganic-chemistry.orgthieme-connect.comtriazolo[1,5-a]pyridines from readily available N-aryl amidines. organic-chemistry.org The use of iodine as a mild and inexpensive oxidant contributes to the sustainability of this protocol.
Chloramine-T Mediated Synthesis:
Chloramine-T has also been successfully employed as an efficient promoter for the synthesis of 1,5-fused 1,2,4-triazoles from N-arylamidines. organic-chemistry.org This metal-free oxidative N-N bond formation proceeds under mild conditions and with short reaction times, offering a convenient route to the desired heterocyclic products. organic-chemistry.org
The table below summarizes these modern metal-free synthetic approaches:
| Reagent | Substrate | Key Transformation | Product | Ref. |
| PIFA | N-(pyridin-2-yl)benzimidamides | Intramolecular oxidative N-N bond formation | organic-chemistry.orgorganic-chemistry.orgthieme-connect.comTriazolo[1,5-a]pyridines | organic-chemistry.orgthieme-connect.comresearchgate.net |
| I₂/KI | N-aryl amidines | Oxidative N-N bond formation | organic-chemistry.orgorganic-chemistry.orgthieme-connect.comTriazolo[1,5-a]pyridines | organic-chemistry.org |
| Chloramine-T | N-arylamidines | Oxidative N-N bond formation | 1,5-fused 1,2,4-triazoles | organic-chemistry.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times, cleaner reactions, and enhanced product purity compared to conventional heating methods.
A notable catalyst-free and additive-free approach for the synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. nih.govmdpi.comnih.gov This tandem reaction proceeds through a transamidation mechanism, followed by a nucleophilic addition to the nitrile and subsequent condensation to form the fused heterocyclic system. nih.gov The optimization of this reaction has been explored by screening various solvents and temperatures. For instance, conducting the reaction in dry toluene at 140 °C under microwave conditions has been shown to provide excellent yields. researchgate.net
The versatility of this method is demonstrated by its broad substrate scope, tolerating a range of functional groups on both the enaminonitrile and benzohydrazide starting materials. nih.gov Furthermore, the scalability of this microwave-assisted protocol has been demonstrated, highlighting its potential for practical synthetic applications. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Enaminonitrile | Benzohydrazide | Toluene | 120 | 24 h (conventional) | 83 | researchgate.net |
| Enaminonitrile | 4-Methoxybenzohydrazide | Toluene | 140 | 3 h (microwave) | 89 | researchgate.net |
| Enaminonitrile | Benzohydrazide | Dry Toluene | 140 | - | 83 | researchgate.net |
| Enaminonitrile | 4-Methylbenzohydrazide | Dry Toluene | 140 | - | 82 | researchgate.net |
Table 1: Optimization of Microwave-Assisted Synthesis of 1,2,4-triazolo[1,5-a]pyridines
Mechanochemical Methods for Triazolopyridine Construction
Mechanochemistry offers a green and efficient alternative to traditional solvent-based synthesis by utilizing mechanical force to initiate and sustain chemical reactions. This solvent-free or low-solvent approach minimizes waste and can lead to the formation of novel products or improved reaction efficiencies.
A mechanochemical method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines involves a copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions. researchgate.net This protocol has demonstrated good functional group compatibility and is scalable. researchgate.net The reaction is typically carried out in a ball mill, where the mechanical energy facilitates the interaction between the reactants and the catalyst. This method provides access to a variety of substituted organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines in moderate to good yields. researchgate.net
| Azinium-N-imine | Nitrile | Catalyst | Conditions | Yield (%) | Reference |
| Pyridinium-N-imine | Benzonitrile | Copper Acetate | Grinding | 51-80 | researchgate.net |
| Substituted Pyridinium-N-imines | Various Nitriles | Copper Acetate | Grinding | 51-80 | researchgate.net |
Table 2: Mechanochemical Synthesis of organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines
Tandem Reactions and Cascade Processes (e.g., SNAr/Boulton-Katritzky Rearrangement)
Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy for the construction of complex molecules from simple precursors. A significant example in the synthesis of organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines is the base-promoted tandem nucleophilic aromatic substitution (SNAr) and Boulton-Katritzky rearrangement. organic-chemistry.org
This methodology involves the reaction of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles. organic-chemistry.org The reaction is typically promoted by a base, such as lithium tert-butoxide (tBuOLi), in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. organic-chemistry.org The process is transition-metal and oxidant-free, offering an atom-economical and straightforward route to a wide range of functionalized organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines. organic-chemistry.org The reaction demonstrates a broad substrate scope with respect to both the 2-fluoropyridine and the 1,2,4-oxadiazol-3-amine components, achieving satisfactory yields. organic-chemistry.org
| 2-Fluoropyridine Derivative | 1,2,4-Oxadiazol-3-amine Derivative | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Fluoropyridine | 5-Phenyl-1,2,4-oxadiazol-3-amine | tBuOLi | DMSO | 150 | 75 | organic-chemistry.org |
| Various 2-fluoropyridines | Various 1,2,4-oxadiazol-3-amines | tBuOLi | DMSO | 150 | Good | organic-chemistry.org |
| 2-Fluoropyridine | 3-Aminoisoxazole | tBuOLi | DMSO | 100 | Good | organic-chemistry.org |
Table 3: Tandem SNAr/Boulton-Katritzky Rearrangement for the Synthesis of organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines
Scale-Up Considerations and Industrial Synthesis Protocols
The transition of a synthetic route from laboratory scale to industrial production presents several challenges, including cost-effectiveness, safety, and environmental impact. For the synthesis of 6-methyl- organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine, methods that utilize readily available and inexpensive starting materials, avoid hazardous reagents and solvents, and proceed in high yields are desirable for large-scale manufacturing.
Methodologies such as the catalyst-free microwave-assisted synthesis and mechanochemical approaches are attractive from an industrial perspective due to their potential for reduced solvent usage and energy consumption. nih.govresearchgate.net The scalability of the microwave-assisted synthesis of organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines has been explicitly mentioned in the literature, suggesting its feasibility for larger-scale production. nih.gov
Furthermore, tandem reactions like the SNAr/Boulton-Katritzky rearrangement offer advantages in terms of process intensification by reducing the number of separate operational steps. organic-chemistry.org For industrial applications, continuous flow processes are often preferred over batch reactions for improved safety, consistency, and throughput. The development of continuous flow methodologies for the synthesis of 6-methyl- organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine would be a significant advancement for its industrial production. While specific industrial protocols for 6-methyl- organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine are not extensively detailed in publicly available literature, the principles of green chemistry and process optimization would guide the selection and development of a suitable large-scale manufacturing process.
Chemical Reactivity and Derivatization Pathways of 6 Methyl 1 2 3 Triazolo 1,5 a Pyridine
Electrophilic Substitution Reactions on the Fused Ring System
The wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine ring system is generally considered to be electron-deficient, which typically makes electrophilic substitution reactions challenging without the presence of activating groups. The pyridine (B92270) ring, in particular, is less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. nih.gov Electrophilic attack is generally directed to the 3 and 5-positions of the pyridine ring due to the greater stability of the resulting reaction intermediates. nih.gov
In the case of highly activated derivatives, such as 6,8-dinitro- wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridines, the pyridine ring becomes highly electrophilic. researchgate.netresearchgate.net These compounds readily react with a variety of C-nucleophiles in addition reactions rather than substitution, leading to dearomatization of the pyridine ring. researchgate.netbohrium.com While specific studies on the direct electrophilic substitution of 6-methyl- wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine are not extensively documented, it can be inferred that the reaction would require forcing conditions and the substitution pattern would be influenced by the directing effects of both the fused triazole ring and the methyl group.
Nucleophilic Reactivity and Ring Transformations
The pyridine moiety of the fused ring system is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. For instance, 2-R-6,8-dinitro wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridines react with indoles and 1,3-dicarbonyl compounds, resulting in stable products of nucleophilic addition to the pyridine ring. researchgate.netbohrium.com This reactivity highlights the electron-deficient nature of the pyridine ring in these derivatives.
One of the most significant ring transformations of the wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine system is the Dimroth rearrangement. This rearrangement involves the isomerization of wikipedia.orgresearchgate.netbohrium.comtriazolo[4,3-a]pyridines to the more thermodynamically stable wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridines. researchgate.netnih.govbenthamscience.com This process is often acid or base-catalyzed and proceeds through a ring-opening and ring-closing mechanism. nih.govrsc.org The presence of electron-withdrawing groups, such as nitro groups, on the pyridine ring can facilitate this rearrangement to such an extent that the wikipedia.orgresearchgate.netbohrium.comtriazolo[4,3-a]pyridine intermediate cannot be isolated. researchgate.net
The general mechanism for the acid-catalyzed Dimroth rearrangement involves protonation of a nitrogen atom, followed by nucleophilic attack (often by a solvent molecule like water), leading to the opening of the triazole ring. Subsequent bond rotation and recyclization result in the formation of the more stable isomer. nih.gov
Reactions at the 6-Methyl Group and Other Substituents
The reactivity of the 6-methyl group on the wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine ring has been a subject of interest for the synthesis of various derivatives. This methyl group can potentially undergo a range of reactions typical for alkyl-substituted aromatic systems. While specific studies on the 6-methyl group of the parent compound are limited, related structures provide insights into its potential reactivity. For instance, derivatives of 6-methyl- wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine have been utilized in the synthesis of potent kinase inhibitors, where the methyl group is retained in the final structure, suggesting its compatibility with various synthetic transformations. nih.gov
Oxidation and Reduction Chemistry of the Triazolopyridine Core
The oxidation of the wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine core can lead to the formation of N-oxides or ring-opened products, depending on the oxidant and reaction conditions. The synthesis of wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridines often involves an oxidative cyclization step. organic-chemistry.org For example, the use of reagents like iodobenzene (B50100) diacetate can effect the oxidative cyclization of pyrimidinylhydrazones to form the triazolopyrimidine ring system, which can then undergo a Dimroth rearrangement. nih.gov
The reduction of the triazolopyridine core is less commonly reported. However, the pyridine ring is generally susceptible to reduction under catalytic hydrogenation conditions to yield piperidine (B6355638) derivatives. The specific conditions required for the reduction of the 6-methyl- wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine core would likely depend on the catalyst and the desired degree of reduction.
Metalation and Subsequent Functionalization
Direct C-H functionalization of pyridines via metalation is a powerful tool for introducing a variety of substituents. The metalation of pyridine itself with strong bases like a mixture of n-butyllithium and potassium tert-butoxide has been shown to occur at the 2-, 3-, and 4-positions. rsc.org For the wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine system, regioselective metalation would be influenced by the directing effects of the fused triazole ring and the existing substituents.
In a related pyrazolo[1,5-a]pyridine (B1195680) system, regioselective metalation has been achieved using magnesium- and zinc-based TMP (2,2,6,6-tetramethylpiperidyl) bases, allowing for subsequent functionalization. nih.gov This suggests that similar strategies could be applicable to 6-methyl- wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine, enabling the introduction of a range of functional groups at specific positions on the pyridine ring.
Rearrangement Reactions (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a characteristic and well-studied reaction of N-heterocycles containing a 1,2,4-triazole (B32235) ring fused to a six-membered ring. wikipedia.orgresearchgate.netnih.govbenthamscience.comrsc.org This rearrangement involves the isomerization of the less stable wikipedia.orgresearchgate.netbohrium.comtriazolo[4,3-a]pyridine isomer to the more thermodynamically stable wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine. researchgate.net
The reaction is typically facilitated by acid or base and proceeds through a mechanism involving ring opening of the triazole, followed by rotation and subsequent ring closure. nih.gov The presence of substituents on the pyridine ring can significantly influence the rate and ease of the rearrangement. For instance, electron-withdrawing groups like nitro groups can accelerate the rearrangement to the point where the initial [4,3-a] isomer is not isolable. researchgate.net
Table 1: Conditions Facilitating Dimroth Rearrangement
| Catalyst/Condition | Substrate Type | Outcome | Reference(s) |
|---|---|---|---|
| Acid (e.g., HCl) | wikipedia.orgresearchgate.netbohrium.comtriazolo[4,3-c]pyrimidines | Formation of wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-c]pyrimidines | nih.gov |
| Base | 1-substituted 2-imino-1,2-dihydropyrimidines | Rearrangement to 2-substituted aminopyrimidines | nih.gov |
| Heat (boiling pyridine) | Phenyl-substituted 1,2,3-triazole with an amino group | Rearrangement occurs over 24 hours | wikipedia.org |
Dearomatization Pathways in Reactions with C-Nucleophiles
The dearomatization of the pyridine ring in wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine systems can be achieved through nucleophilic addition, particularly when the ring is activated by strong electron-withdrawing groups. In the case of 6,8-dinitro- wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridines, the pyridine ring is highly electrophilic and readily undergoes dearomatization upon reaction with various carbon nucleophiles. researchgate.netbohrium.com
These reactions typically proceed under mild, base-free conditions to yield stable 1,5-dihydro- wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine derivatives. researchgate.net A variety of C-nucleophiles, including 1,3-dicarbonyl compounds and electron-rich arenes like indoles, have been successfully employed in these dearomatization reactions. researchgate.netbohrium.com The addition of the nucleophile typically occurs at the C5 or C7 position of the pyridine ring.
Table 2: Examples of Dearomatization Reactions with C-Nucleophiles
| Substrate | Nucleophile | Product | Reference(s) |
|---|---|---|---|
| 2-Aryl-6,8-dinitro- wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridines | Indoles | Stable 1,5-dihydro- wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine adducts | researchgate.net |
| 2-Aryl-6,8-dinitro- wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridines | 1,3-Dicarbonyl compounds | Stable 1,5-dihydro- wikipedia.orgresearchgate.netbohrium.comtriazolo[1,5-a]pyridine adducts | researchgate.net |
| 6-Nitroisoxazolo[4,3-b]pyridines | 1,3-Dicarbonyl compounds | 1,4-addition products | nih.gov |
Spectroscopic and Crystallographic Methodologies for Characterization of 6 Methyl 1 2 3 Triazolo 1,5 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 6-methyl- sigmaaldrich.comekb.egnih.govtriazolo[1,5-a]pyridine, ¹H and ¹³C NMR spectra would provide definitive evidence for the placement of the methyl group and the arrangement of protons and carbons on the fused heterocyclic rings.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The methyl group at the C6 position would appear as a singlet, typically in the upfield region around 2.10–2.70 ppm. ekb.eg The protons on the pyridine (B92270) ring (H5, H7, and H8) would resonate in the downfield aromatic region, with their chemical shifts and coupling patterns being diagnostic of their relative positions. For instance, in related triazolopyridine structures, aromatic protons appear as multiplets or doublets of doublets between approximately 6.8 and 8.6 ppm. researchgate.netbeilstein-journals.org The specific shifts and coupling constants (J-values) would allow for the complete assignment of the pyridine ring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 6-methyl- sigmaaldrich.comekb.egnih.govtriazolo[1,5-a]pyridine, distinct signals would be observed for the methyl carbon, the five carbons of the pyridine ring, and the two carbons of the triazole ring. The methyl carbon (C6-CH₃) would appear at the most upfield position, typically around 18-25 ppm. ekb.eg The carbons of the heterocyclic rings would resonate in the range of approximately 110–160 ppm. ekb.egbeilstein-journals.org The chemical shifts are influenced by the nitrogen atoms within the rings and the methyl substituent.
Table 1: Representative ¹H and ¹³C NMR Data for Related Triazolopyridine Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 3-(pyridin-4-yl)- sigmaaldrich.comekb.egnih.govtriazolo[4,3-a]pyridine | ¹H NMR (DMSO) | 8.63–8.48 (m, 2H), 8.15 (dd, 1H), 7.98 (s, 1H), 7.69 (ddd, 1H), 7.64–7.59 (m, 2H), 7.32 (dt, 1H), 6.83 (ddt, 1H) |
| ¹³C NMR (DMSO) | 156.96, 151.02, 150.15, 148.19, 143.32, 138.61, 136.25, 122.18, 120.53, 116.36, 107.29 | |
| 6-acetyl-7-(4-chlorophenyl)-5-methyl- sigmaaldrich.comekb.egnih.govtriazolo[1,5-a]pyridine-8-carbonitrile | ¹H NMR | 2.10 (s, CH₃), 2.30 (s, COCH₃), 7.41 (d), 7.60 (d) |
| ¹³C NMR | 20.45, 22.51, 31.82, 100.15, 115.46, 120.62, 128.7, 129.3, 133.2, 135.1, 151.3, 159.7, 172.0, 200.1 |
Data is illustrative and sourced from analyses of related, but not identical, compounds. ekb.eg
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of a compound. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of 6-methyl- sigmaaldrich.comekb.egnih.govtriazolo[1,5-a]pyridine would exhibit characteristic absorption bands corresponding to the vibrations of its structural components. Key expected bands include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed in the 2850–3000 cm⁻¹ region.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic rings are expected in the 1400–1650 cm⁻¹ region. These bands are often strong and provide a characteristic fingerprint for the ring system.
Ring Vibrations: Skeletal vibrations of the triazolopyridine ring system occur in the 1000–1400 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring appear in the 800–900 cm⁻¹ region, and their pattern can sometimes help confirm the substitution pattern. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds, such as the C-C bonds within the aromatic system, often produce strong Raman signals. The symmetric vibrations of the heterocyclic rings are typically prominent in the Raman spectrum. For related triazolopyridine derivatives, FT-Raman spectra have been recorded to complement the IR analysis, with ring modes observed at various frequencies, such as around 430 cm⁻¹ and 191 cm⁻¹. nih.gov
Table 2: Expected IR Absorption Regions for 6-Methyl- sigmaaldrich.comekb.egnih.govtriazolo[1,5-a]pyridine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch (Methyl) | 2850-3000 |
| C=N and C=C Ring Stretching | 1400-1650 |
| Ring Skeletal Vibrations | 1000-1400 |
| C-H Out-of-Plane Bending | 800-900 |
This table is based on general values for heterocyclic aromatic compounds and data from related structures. nih.govnist.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., High-Resolution MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For 6-methyl- sigmaaldrich.comekb.egnih.govtriazolo[1,5-a]pyridine (C₇H₇N₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass (133.0640). High-resolution mass spectrometry (HRMS) would confirm the elemental formula by providing a highly accurate mass measurement. cymitquimica.com
The fragmentation pattern under electron impact (EI) ionization would provide valuable structural information. Common fragmentation pathways for N-heterocyclic compounds involve the loss of small, stable molecules or radicals. For the parent sigmaaldrich.comekb.egnih.govtriazolo[1,5-a]pyridine, fragmentation can involve the expulsion of N₂ or HCN. For the 6-methyl derivative, a characteristic fragmentation would be the loss of a methyl radical (•CH₃) to give a fragment at m/z 118, or cleavage of the pyridine ring. The stability of the triazolopyridine ring system often results in the molecular ion being a prominent, if not the base, peak in the spectrum. sapub.orguni.lu
Table 3: Predicted Mass Spectrometry Data for 6-Methyl- sigmaaldrich.comekb.egnih.govtriazolo[1,5-a]pyridine
| Ion | Formula | Calculated m/z | Description |
| [M]⁺ | [C₇H₇N₃]⁺ | 133.0640 | Molecular Ion |
| [M+H]⁺ | [C₇H₈N₃]⁺ | 134.0718 | Protonated Molecule (ESI) |
| [M-CH₃]⁺ | [C₆H₄N₃]⁺ | 118.0405 | Loss of methyl radical |
| [M-N₂]⁺ | [C₇H₇N]⁺ | 105.0578 | Loss of nitrogen molecule |
| [M-HCN]⁺ | [C₆H₆N₂]⁺ | 106.0531 | Loss of hydrogen cyanide |
Calculated m/z values are for the monoisotopic masses. Fragmentation pathways are predicted based on known behavior of similar heterocyclic systems. sapub.orguni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The spectrum of 6-methyl- sigmaaldrich.comekb.egnih.govtriazolo[1,5-a]pyridine is expected to show absorption bands corresponding to π → π* and n → π* transitions.
Triazolopyridine systems typically exhibit complex absorption patterns in the UV region. nih.govresearchgate.net It is common to observe multiple strong absorption bands in the 200–400 nm range, which are characteristic of the π → π* transitions within the fused aromatic ring system. nih.gov The presence of lone pairs on the nitrogen atoms also allows for weaker n → π* transitions. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the solvent used and the specific substitution pattern on the heterocyclic core. For related triazolopyridines, absorptions have been noted in the 200-400 nm range, consistent with the presence of two coupled π-ring systems. nih.gov
Table 4: Typical UV-Vis Absorption Data for Triazolopyridine Systems
| Compound Family | Typical λ_max (nm) | Type of Transition |
| Triazolopyridines | 200 - 400 | π → π |
| >300 (often weak) | n → π |
Data is generalized from studies on various triazolopyridine derivatives. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination and Regiochemistry
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of 6-methyl- sigmaaldrich.comekb.egnih.govtriazolo[1,5-a]pyridine would unambiguously confirm the regiochemistry of the methyl group and the planarity of the fused ring system.
Studies on related triazolopyridine derivatives show that the bicyclic system is typically planar or nearly planar. nih.govnih.gov For example, in the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the dihedral angle between the triazole and pyridine rings is very small. nih.gov The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding (if applicable) and π-π stacking between the aromatic rings of adjacent molecules. For 6-methyl- sigmaaldrich.comekb.egnih.govtriazolo[1,5-a]pyridine, which lacks strong hydrogen bond donors, π-π stacking and C-H···N interactions would be the dominant forces governing the crystal packing.
Table 5: Representative Crystallographic Data for a Related Triazolopyridine Derivative
| Parameter | 3-(pyridin-4-yl)- sigmaaldrich.comekb.egnih.govtriazolo[4,3-a]pyridine |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 15.1413 |
| b (Å) | 6.9179 |
| c (Å) | 13.0938 |
| β (°) | 105.102 |
| V (ų) | 1324.16 |
| Z | 4 |
This data is for a related compound and serves to illustrate typical crystallographic parameters.
Computational and Theoretical Investigations of 6 Methyl 1 2 3 Triazolo 1,5 a Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in studying the irjweb.comwikipedia.orgtriazolo[1,5-a]pyridine system. rsc.org Methodologies such as the B3LYP functional combined with basis sets like 6-311G(2d,2p) are commonly used to achieve accurate predictions of geometric and electronic properties for this class of compounds. These calculations allow for a detailed examination of the molecule's structure and energy landscape. For the broader class of irjweb.comwikipedia.orgtriazolo[1,5-a]pyridines, these theoretical approaches have been pivotal in designing molecules for specific functions, such as in materials science. rsc.orgacs.org
The electronic properties of 6-methyl- irjweb.comwikipedia.orgtriazolo[1,5-a]pyridine are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comwikipedia.org A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron to a higher energy state. wikipedia.orgschrodinger.com
Theoretical studies on related substituted irjweb.comwikipedia.orgtriazolo[1,5-a]pyridine systems designed for materials applications have shown that modulating donor strength and linkage positions can systematically tune the HOMO-LUMO gap. rsc.org For instance, molecules with moderate to strong donor groups attached to the TP core exhibit smaller energy gaps due to enhanced separation between the HOMO and LUMO. rsc.org
Table 1: Calculated Electronic Properties of a Representative Triazolopyridine System
| Parameter | Description | Representative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.5 |
| Ionization Potential | Estimated energy required to remove an electron | 6.3 |
| Electron Affinity | Estimated energy released when an electron is added | 1.8 |
Note: Values are illustrative based on typical DFT calculations for related heterocyclic systems and serve to represent the concepts.
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For the synthesis of the irjweb.comwikipedia.orgtriazolo[1,5-a]pyridine scaffold, several synthetic routes have been developed, including the cyclization of N-(pyrid-2-yl)formamidoximes and PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org
DFT calculations can elucidate the step-by-step mechanism of such reactions. By modeling the potential energy surface, researchers can identify reactants, products, and any intermediates. Crucially, this method allows for the location and characterization of transition states—the highest energy points along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) determines the feasibility and rate of a reaction pathway. This theoretical insight is invaluable for optimizing reaction conditions, improving yields, and predicting the formation of unexpected products. For instance, computational studies can validate plausible mechanisms, such as those involving tandem SNAr/Boulton-Katritzky rearrangements, which have been proposed for the formation of this heterocyclic system. organic-chemistry.org
The irjweb.comwikipedia.orgtriazolo[1,5-a]pyridine system is an aza-analog of indolizine, featuring a 10-π electron system. nih.gov However, experimental studies on related triazolopyrimidine compounds have suggested a somewhat limited degree of aromaticity. nih.gov Computational methods can provide a quantitative measure of this property.
DFT calculations reveal significant π-electron delocalization across the fused ring system of triazolopyridines. The aromaticity of the individual five-membered triazole and six-membered pyridine (B92270) rings can be assessed using various indices. A common method is the calculation of Nucleus-Independent Chemical Shift (NICS). More advanced techniques, such as the integral INICS index derived from NICS-scan curves, offer a more robust evaluation of the aromatic or antiaromatic character of each ring within the fused system. nih.gov Such analyses for 6-methyl- irjweb.comwikipedia.orgtriazolo[1,5-a]pyridine would quantify the degree of electron delocalization and communication between the two heterocyclic rings.
A key application of quantum chemical calculations is the prediction of spectroscopic data, which can then be correlated with experimental measurements to confirm the structure of a synthesized compound. DFT methods are widely used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
For related triazolopyridine derivatives, calculated vibrational frequencies have shown a strong correlation with experimental spectra after the application of appropriate scaling factors to correct for systematic errors in the theoretical model. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be predicted with high accuracy. These computational predictions are instrumental in assigning the signals observed in experimental spectra to specific atoms within the molecule. nsf.gov
Furthermore, the optimized molecular geometry obtained from DFT calculations can be compared with experimental data from X-ray diffraction studies of crystalline derivatives. The close agreement between calculated and experimental bond lengths and angles serves to validate the computational method used.
Molecular Modeling and Dynamics Simulations for Non-Biological Interactions
Beyond the properties of a single molecule, molecular modeling and dynamics (MD) simulations can predict the collective behavior and interactions of 6-methyl- irjweb.comwikipedia.orgtriazolo[1,5-a]pyridine in condensed phases. These simulations are particularly valuable for exploring applications in materials science, a non-biological context.
For example, the parent irjweb.comwikipedia.orgtriazolo[1,5-a]pyridine (TP) scaffold has been successfully used as an electron-accepting building block in bipolar host materials for high-performance phosphorescent organic light-emitting devices (PhOLEDs). acs.org MD simulations could be used to model the solid-state packing of 6-methyl- irjweb.comwikipedia.orgtriazolo[1,5-a]pyridine molecules. Such simulations provide insight into intermolecular forces, π-π stacking interactions, and the resulting morphology of thin films, all of which are critical for the performance of an electronic device. MD simulations, often using force fields like GROMOS, can also be employed to study the stability and dynamics of non-biological complexes or interactions with surfaces over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development (focused on chemical reactivity or physical interactions, not biological)
While Quantitative Structure-Activity Relationship (QSAR) models are most famously used in drug discovery, the methodology can be applied to establish correlations between chemical structure and non-biological endpoints, such as chemical reactivity or physical properties. researchgate.net A QSAR study involves calculating a set of molecular descriptors (e.g., electronic, topological, steric) for a series of related compounds and then using statistical methods to build a model that relates these descriptors to an observed property.
For 6-methyl- irjweb.comwikipedia.orgtriazolo[1,5-a]pyridine and its analogs, a QSAR model could be developed to predict chemical reactivity in a specific class of reactions. For instance, descriptors could be correlated with the reaction rate or equilibrium constant for a series of related triazolopyridines. Alternatively, a QSAR model could predict physical interaction properties, such as the binding energy to a metal surface or the absorption wavelength in a series of related dyes, providing a rapid screening tool for new materials without the need for extensive laboratory synthesis and testing.
Advanced Applications and Role in Non Biological Systems
Role as Ligands in Coordination Chemistry and Catalysis
The nitrogen atoms within the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine ring system make it an effective ligand for coordinating with metal ions. This property is foundational to its role in catalysis and the formation of complex molecular architectures.
Synthesis and Characterization of Metal Complexes
The researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine scaffold and its derivatives are known to form stable complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of the triazolopyridine ligand with a metal salt, such as a metal chloride, in a suitable solvent. For instance, related triazolopyrimidine derivatives have been used to create dinuclear or polynuclear palladium(II) and platinum(II) complexes. researchgate.net The coordination often occurs through the nitrogen atoms of the heterocyclic rings, creating stable chelate structures.
Studies on related triazole-pyridine ligands, such as 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp), have demonstrated their ability to act as bidentate anionic ligands, forming neutral mononuclear complexes with Co(II), Cd(II), and Rh(III). researchgate.net These complexes have been characterized using techniques like FT-IR, mass spectroscopy, and X-ray diffraction to determine their structure and coordination geometry. For example, complexes like [Co(tzp)2]·1.5H2O and [Cd(tzp)2] were found to have a tetragonal coordination, while [Rh(tzp)3]·H2O exhibited an octahedral geometry. researchgate.net Similarly, first-row transition metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine with Cu, Co, Ni, and Zn have been synthesized and structurally characterized, revealing octahedral geometries where the metal ion is coordinated by water molecules and nitrogen atoms from the triazolopyrimidine ligands. mdpi.com
While specific studies detailing the synthesis and full characterization of metal complexes with 6-Methyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine as the sole ligand are not extensively documented in publicly available research, the known coordination chemistry of the parent scaffold suggests its strong potential to form similar stable complexes.
Application in Organic Transformations as Catalysts or Cocatalysts
The metal complexes of triazolopyridine derivatives have shown promise in catalytic applications. The electronic properties and structural rigidity of the ligand can influence the activity and selectivity of the metallic center in catalytic cycles.
A notable example, though involving an isomeric system, is the use of palladium complexes with researchgate.netnih.govnih.govtriazolo[4,3-a]pyridin-3-ylidene ligands in Suzuki-Miyaura cross-coupling reactions. These catalysts have demonstrated good activity, enabling the coupling of aryl chlorides at room temperature. mdpi.com The synthesis of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine scaffold itself can be facilitated by copper catalysts, highlighting the interaction between the heterocycle and transition metals in catalytic processes. organic-chemistry.org
The potential for these complexes to act as catalysts stems from the stable ligand-metal bond, which can promote oxidative addition and reductive elimination steps crucial for cross-coupling reactions. Although direct catalytic applications of a simple 6-Methyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine metal complex in non-biological organic transformations are an area requiring further exploration, the catalytic activity of structurally related compounds provides a strong basis for its potential in this field.
Integration into Advanced Materials Science
The unique photophysical and electronic properties of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine ring system have led to its integration into various advanced materials, particularly in the field of optoelectronics.
Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, OLEDs)
The researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine (TP) moiety is a key building block in the design of high-performance host materials for phosphorescent and thermally activated delayed-fluorescence (TADF) organic light-emitting diodes (OLEDs). acs.org Its electron-deficient character makes it an excellent electron-transporting unit. When combined with electron-donating (hole-transporting) units like carbazole (B46965), the resulting molecules exhibit bipolar charge-transport properties, which are crucial for efficient OLEDs.
Researchers have designed and synthesized a series of host materials where the TP core is linked to carbazole units. nih.govx-mol.com These materials demonstrate excellent thermal stability and balanced charge transport. For instance, a green phosphorescent OLED using a TP-based host material achieved a maximum external quantum efficiency (η_ext) of 25.6% with very low efficiency roll-off, maintaining an efficiency of 25.2% at a high luminance of 5000 cd/m². nih.govx-mol.com The strategic placement of substituents on the TP core allows for the fine-tuning of the material's energy levels and charge-transporting abilities. nih.govx-mol.com
Derivatives where functional groups are attached at the 6-position of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine ring have been specifically investigated. The linkage of carbazole units at this position, for example, has led to the development of universal bipolar host materials that perform well in green phosphorescent and delayed-fluorescence OLEDs. nih.govx-mol.com This indicates that the 6-position is a viable site for modification, and derivatives like 6-Methyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine could be explored as foundational units for such high-performance materials. Theoretical studies also support the use of the TP unit in designing efficient TADF emitters, emphasizing the importance of balancing donor-acceptor strength and linkage positions. rsc.org
Table 1: Performance of OLEDs with researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine-Based Host Materials
| Host Material | Dopant Type | Max. External Quantum Efficiency (η_ext) | Efficiency at 1000 cd/m² | Reference |
|---|---|---|---|---|
| TP26Cz2 | Phosphorescent | 25.6% | 25.4% (at 5000 cd/m²) | nih.gov |
Polymer Chemistry Applications
While the monomeric form of triazolopyridine derivatives has been extensively studied in materials science, their integration into polymer chains is a less explored area. The functionalization of the 6-Methyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine core would be a prerequisite for its incorporation into polymers, either as a pendant group or as part of the polymer backbone. Review articles on related, more complex terdentate ligands like 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) note their application in forming polymeric networks. rsc.org This suggests a potential pathway for the use of simpler triazolopyridine units in polymer chemistry, although specific research on polymers containing 6-Methyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine is not widely available.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine scaffold to coordinate with metals and participate in hydrogen bonding makes it a candidate for designing self-assembled structures.
Research on the more complex 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligand, which contains a central pyridine (B92270) with two flanking triazole rings, demonstrates the versatility of such motifs in generating supramolecular self-assemblies, including coordination complexes and materials like gels and dendrimers. rsc.orgrsc.org The formation of these structures is driven by the specific coordination preferences of the metal ions and the geometry of the ligand. While 6-Methyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine is a simpler, monodentate or potentially bridging ligand, its fundamental coordinating ability could be harnessed in the design of simpler supramolecular systems. Currently, there is limited specific research on the self-assembly and supramolecular chemistry of 6-Methyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine itself.
Function as Key Synthetic Building Blocks and Intermediates for Complex Molecular Architectures
The strategic placement of a methyl group on the pyridine ring of the achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridine core, along with the potential for further functionalization at various positions, renders 6-Methyl- achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridine a powerful tool for synthetic chemists. Commercially available derivatives, such as 6-methyl- achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridin-2-amine and 8-bromo-6-methyl- achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridine, serve as convenient starting points for the elaboration into more complex structures. These derivatives provide reactive handles for a variety of chemical transformations, including cross-coupling reactions and amide bond formations, enabling the assembly of diverse molecular frameworks.
One of the most significant applications of the achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold is in the development of therapeutic agents. The structural similarities of this heterocycle to purines have led to its investigation as a purine (B94841) isostere in drug design. nih.gov This has resulted in the discovery of numerous biologically active compounds with applications in oncology, inflammation, and metabolic diseases. nih.govmdpi.comresearchgate.netnih.gov
A notable example of the utility of a 6-methyl- achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridine derivative is in the synthesis of potent and orally bioavailable Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inverse agonists. nih.gov RORγt is a key transcription factor involved in the pathogenesis of autoimmune diseases like psoriasis. nih.gov In a detailed study, researchers utilized a substituted 6-methyl- achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridine core to develop a series of potent inhibitors.
The synthesis of these complex molecules often involves a multi-step sequence, starting from a functionalized 6-methyl- achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridine core. The general strategies for the synthesis of the parent achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridine ring system include the cyclization of N-(pyrid-2-yl)formamidoximes, copper-catalyzed reactions of 2-aminopyridines with nitriles, and PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org Once the core is established, further modifications can be introduced.
For instance, the synthesis of RORγt inverse agonists involved the optimization of a lead compound, which included modifications to the 6-methyl- achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold to enhance potency and pharmacokinetic properties. nih.gov This highlights the role of this building block in fine-tuning the biological activity of the final complex molecule.
The following table summarizes a key transformation in the synthesis of a complex RORγt inverse agonist starting from a 6-methyl- achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridine derivative.
Table 1: Synthesis of a RORγt Inverse Agonist Precursor
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 6-methyl-N-(7-methyl-8-oxo-5,6,7,8-tetrahydro- achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridin-6-yl)nicotinamide | 1. (2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-ol, PPh₃, DIAD, THF; 2. Cs₂CO₃, MeOH | 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy) achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridin-6-yl)nicotinamide | Not explicitly stated for this specific step | nih.gov |
This example clearly demonstrates how the 6-methyl- achemblock.comresearchgate.netnih.govtriazolo[1,5-a]pyridine moiety serves as a foundational element upon which significant molecular complexity can be built to achieve a desired biological function. The versatility of this building block, coupled with the well-established methodologies for its synthesis and functionalization, ensures its continued importance in the construction of novel and intricate molecular architectures for a wide range of applications.
Future Research Directions and Emerging Trends in 6 Methyl 1 2 3 Triazolo 1,5 a Pyridine Chemistry
Development of Green and Sustainable Synthetic Methodologies
A major trend in modern chemistry is the development of environmentally benign synthetic protocols. Future research on 6-Methyl- organic-chemistry.orgjchemrev.commdpi.comtriazolo[1,5-a]pyridine and its derivatives will increasingly focus on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.
Key areas of development include:
Catalyst-Free and Additive-Free Reactions: A recently developed method for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free and additive-free tandem reaction between enaminonitriles and benzohydrazides under microwave conditions. mdpi.comresearchgate.net This approach is eco-friendly, requires minimal solvent, and proceeds rapidly to give good-to-excellent yields. mdpi.com Future work will likely expand the substrate scope and adapt this methodology for the synthesis of specifically substituted analogs like the 6-methyl derivative.
Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwave and ultrasound irradiation is a promising green approach. nih.gov Microwave-assisted synthesis, in particular, has been shown to enhance reaction rates and yields for triazole compounds, often in the absence of traditional catalysts. mdpi.comresearchgate.net
Benign Oxidizing Agents and Solvents: Research has demonstrated the synthesis of organic-chemistry.orgjchemrev.commdpi.comtriazolo[1,5-a]pyridines using iodine in a potassium iodide solution (I₂/KI) as a mediator for oxidative N-N bond formation. organic-chemistry.org This method is environmentally friendly and scalable. organic-chemistry.org Similarly, the use of sodium hypochlorite (B82951) as an oxidant in ethanol (B145695) provides a clean approach. researchgate.net The exploration of biodegradable solvents like Cyrene™, derived from cellulose, is another emerging trend that eliminates the need for hazardous solvents and simplifies product isolation through aqueous work-ups. nih.gov
Metal-Free Cyclization: Strategies that avoid heavy metal catalysts are highly desirable. Phenyliodine bis(trifluoroacetate) (PIFA) has been used to mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides to form the organic-chemistry.orgjchemrev.commdpi.comtriazolo[1,5-a]pyridine skeleton via a direct metal-free oxidative N-N bond formation. researchgate.netorganic-chemistry.org
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Tandem Reaction | Enaminonitriles and benzohydrazides; catalyst-free | Eco-friendly, fast reaction times, high yields, minimal solvent | mdpi.comresearchgate.net |
| I₂/KI-Mediated Oxidation | Oxidative N-N bond formation from N-aryl amidines | Environmentally benign, scalable, efficient | organic-chemistry.org |
| PIFA-Mediated Annulation | Metal-free oxidative N-N bond formation | Short reaction times, high yields, avoids heavy metals | researchgate.netorganic-chemistry.org |
| Click Chemistry in Cyrene™ | Use of a biodegradable, non-toxic solvent | Sustainable, simplified purification, reduced waste | nih.gov |
Exploration of Novel Reactivity and Functionalization Pathways
To fully unlock the potential of the 6-Methyl- organic-chemistry.orgjchemrev.commdpi.comtriazolo[1,5-a]pyridine core, researchers are exploring new ways to modify its structure. Future work will focus on developing novel reactions that allow for precise and efficient functionalization of the heterocyclic ring system.
Emerging areas include:
Late-Stage Functionalization: The ability to introduce functional groups into a complex molecule at a late stage of the synthesis is highly valuable. This allows for the rapid generation of a library of analogs from a common intermediate. Future research will likely target the development of selective C-H activation and functionalization methods for the pyridine (B92270) and triazole rings of the scaffold.
Tandem Reactions and Rearrangements: The use of cascade or tandem reactions, where multiple bonds are formed in a single operation, is an efficient synthetic strategy. mdpi.com The Boulton-Katritzky rearrangement, for instance, has been employed in the synthesis of functionalized organic-chemistry.orgjchemrev.commdpi.comtriazolo[1,5-a]pyridines from 2-fluoropyridines and 1,2,4-oxadiazol-3-amines. mdpi.com Exploring new trigger conditions and substrates for such rearrangements could provide access to novel derivatives.
Cycloaddition Reactions: Mechanochemical methods using copper acetate (B1210297) have been developed to obtain the organic-chemistry.orgjchemrev.commdpi.comtriazolo[1,5-a]pyridine ring system via a [3+2] cycloaddition reaction between azinium-N-imines and nitriles. mdpi.com Further investigation into different types of cycloadditions could yield new structural variations.
Utilizing Versatile Precursors: Enaminonitriles have been identified as highly reactive and versatile intermediates for synthesizing heterocyclic compounds, including the organic-chemistry.orgjchemrev.commdpi.comtriazolo[1,5-a]pyridine core. mdpi.com The nitrile group within these precursors can be transformed into various functionalities, offering a rich platform for derivatization. mdpi.com
Investigation of Applications in Advanced Materials and Catalysis
While much of the historical focus has been on medicinal chemistry, the unique electronic properties of the organic-chemistry.orgjchemrev.commdpi.comtriazolo[1,5-a]pyridine scaffold make it a promising candidate for applications in materials science and catalysis.
Future research directions include:
Organic Electronics: The electron-accepting nature of the organic-chemistry.orgjchemrev.commdpi.comtriazolo[1,5-a]pyridine (TP) unit makes it a valuable building block for materials used in organic electronics. rsc.org It is being investigated for the design of high-performance Thermally Activated Delayed Fluorescence (TADF) emitters, which are crucial for the next generation of Organic Light-Emitting Diodes (OLEDs). rsc.org Research will focus on tuning the donor-acceptor properties by modifying substituents on the TP core to optimize emission characteristics. rsc.org
Fluorescence Sensors and Chemisensors: Nitrogen-containing heterocyclic compounds like triazolopyridines can act as bidentate or tridentate chelating ligands for metal ions due to the lone electron pairs on the nitrogen atoms. mdpi.comresearchgate.net This property can be exploited to develop complex compounds that function as fluorescence sensors or chemisensors for detecting specific metal ions. mdpi.comresearchgate.net
Catalysis: The ability to coordinate with metal ions also suggests potential applications in catalysis. mdpi.comresearchgate.net Triazolopyridine derivatives could serve as ligands in organometallic catalysts, influencing the catalysts' stability, activity, and selectivity in various organic transformations.
Integration of Advanced Computational Methods for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for modern chemical research. The integration of advanced computational methods will accelerate the discovery and optimization of 6-Methyl- organic-chemistry.orgjchemrev.commdpi.comtriazolo[1,5-a]pyridine derivatives.
Key trends in this area are:
DFT and TD-DFT Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being used to analyze the molecular structure, vibrational spectra, and electronic properties of triazolopyridine derivatives. jchemrev.commdpi.comresearchgate.net These methods can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and designing materials with specific electronic properties, such as TADF emitters. jchemrev.comrsc.org
Predicting Reactivity and Isomer Stability: Computational models can simulate reaction pathways and determine the relative stability of different isomers. jchemrev.com For example, calculations can predict whether a reaction will be controlled by charge distribution at long distances or by the frontier molecular orbitals (HOMO) at short distances. jchemrev.com This predictive power can guide experimental design and avoid unnecessary trial-and-error synthesis.
Molecular Docking and Virtual Screening: In areas like materials science and catalysis, molecular docking simulations can predict how triazolopyridine-based ligands will interact with metal centers or other molecules. nih.gov This allows for the virtual screening of large libraries of potential compounds to identify the most promising candidates for synthesis and experimental testing.
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| DFT/TD-DFT | Analysis of electronic and structural properties | HOMO/LUMO energies, singlet-triplet energy gap (ΔEST), charge distribution, vibrational spectra | jchemrev.commdpi.comrsc.org |
| Quantum Mechanics Calculations | Prediction of isomer stability and reactivity | Gibbs free energy (ΔG), relative isomer concentrations, reaction pathway analysis | jchemrev.com |
| Molecular Docking | Simulation of intermolecular interactions | Binding modes, interaction with active sites or metal centers | nih.gov |
Study of Structure-Property Relationships for Tunable Chemical Behavior
Key research areas include:
Tuning Electronic Properties: As seen in the design of TADF emitters, the electronic properties of the triazolopyridine scaffold can be systematically tuned. rsc.org By modulating the strength of donor groups attached to the core and altering the linkage position (ortho-, meta-, para-), researchers can control the HOMO-LUMO separation and the singlet-triplet energy gap (ΔEST), which are critical for emission efficiency. rsc.org Molecules with moderate to strong donors linked at the meta-position have been shown to be ideal candidates for TADF emission. rsc.org
Influence of Substituents on Molecular Geometry: The coupling between the pyridine and triazole rings, along with the position and nature of substituents, leads to a redistribution of electron density across the molecule. mdpi.comnih.gov Computational studies show that the charges on the nitrogen atoms vary significantly depending on their position within the fused ring system. mdpi.comnih.gov These changes in electron distribution and geometry directly impact the molecule's polarity, solubility, and intermolecular interactions.
Systematic SAR Studies: While Structure-Activity Relationship (SAR) studies are common in drug discovery, similar systematic approaches will be applied to materials science. nih.govresearchgate.net By creating libraries of derivatives where the methyl group at the 6-position is replaced or where other positions are functionalized, researchers can build comprehensive models that correlate specific structural features with desired properties like fluorescence quantum yield, metal-binding affinity, or catalytic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
